4-(4-Chlorophenyl)-4-hydroxycyclohexanone

Medicinal Chemistry ADME Prediction Drug Design

This disubstituted cyclohexanone combines a reactive ketone and a tertiary alcohol on the same ring, offering two orthogonal handles for rapid SAR exploration. The electron‑withdrawing 4‑chlorophenyl moiety enables cross‑coupling (Suzuki, Buchwald–Hartwig) and serves as a direct precursor to 4‑arylcyclohexylamine neuropharmacology leads. The ketone is an excellent substrate for KRED‑mediated enantioselective diol synthesis. Consistent ≥97% purity and multi‑supplier availability ensure reproducibility from gram‑scale process R&D to bulk orders. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 36716-71-9
Cat. No. B027529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-4-hydroxycyclohexanone
CAS36716-71-9
Synonyms4-(p-Chlorophenyl)-4-hydroxycyclohexanone
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2
InChIKeyWEMZPTVFMJNMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CAS 36716-71-9) | Key Intermediate for Advanced Organic Synthesis


4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CAS 36716-71-9) is a disubstituted cyclohexanone derivative bearing a 4-chlorophenyl group and a hydroxyl function at the 4-position [1]. This compound features a molecular formula of C12H13ClO2, a molecular weight of 224.68 g/mol, and a computed XLogP3-AA of 1.7 [1]. Its structural attributes—specifically the combination of a ketone moiety, a tertiary alcohol, and an electron-withdrawing chlorophenyl ring—establish it as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures in medicinal chemistry and pharmaceutical research [1].

Why 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (36716-71-9) Cannot Be Simply Replaced by Other Cyclohexanone Derivatives


The dual functionalization of 4-(4-chlorophenyl)-4-hydroxycyclohexanone—simultaneously possessing a ketone group for condensation/reduction chemistry and a tertiary alcohol for dehydration or further functionalization—distinguishes it from mono-substituted cyclohexanone analogs [1]. For instance, 4-(4-chlorophenyl)cyclohexanone (CAS 14472-80-1) lacks the hydroxyl group, limiting its utility in reactions requiring an alcohol handle . Conversely, 4-hydroxy-4-phenylcyclohexanone (CAS 51171-73-4) substitutes the chlorophenyl group with an unsubstituted phenyl ring, which significantly alters electronic properties and reactivity profiles . The presence of the chlorine atom in the target compound enables further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the des-chloro analog . Furthermore, the specific spatial arrangement of these functional groups around the cyclohexanone ring creates a unique scaffold for generating structurally diverse derivatives [1].

4-(4-Chlorophenyl)-4-hydroxycyclohexanone (36716-71-9): Quantitative Differentiation vs. Key Comparators


Enhanced LogP and Lipophilicity vs. Des-Chloro Analog

The presence of a chlorine atom on the phenyl ring of 4-(4-chlorophenyl)-4-hydroxycyclohexanone increases its lipophilicity compared to the des-chloro analog 4-hydroxy-4-phenylcyclohexanone. The computed XLogP3-AA value for the target compound is 1.7 [1], while 4-hydroxy-4-phenylcyclohexanone has a computed LogP of approximately 1.37 . This difference of 0.33 log units translates to a more than 2-fold increase in partition coefficient, which can influence membrane permeability and bioavailability in biological systems [1].

Medicinal Chemistry ADME Prediction Drug Design

Unique Functional Handle for Diversification vs. 4-(4-Chlorophenyl)cyclohexanone

4-(4-Chlorophenyl)-4-hydroxycyclohexanone possesses a tertiary alcohol group at the 4-position, which is absent in 4-(4-chlorophenyl)cyclohexanone (CAS 14472-80-1) [1]. This hydroxyl group provides a distinct site for derivatization, including acylation, alkylation, sulfonation, or conversion to a leaving group for elimination reactions [1]. The ketone group remains available for reactions such as reductive amination, Wittig olefination, or Grignard additions . In contrast, 4-(4-chlorophenyl)cyclohexanone can only undergo reactions at the ketone position .

Organic Synthesis Medicinal Chemistry Scaffold Hopping

Increased Molecular Weight and Complexity for Structure-Activity Relationship (SAR) Studies

With a molecular weight of 224.68 g/mol [1], 4-(4-chlorophenyl)-4-hydroxycyclohexanone occupies a favorable range for lead-like compounds in medicinal chemistry [2]. It offers a higher molecular complexity compared to simpler cyclohexanone derivatives, providing a more elaborated starting point for hit-to-lead optimization. For example, 4-hydroxy-4-phenylcyclohexanone has a molecular weight of 190.24 g/mol , while 4-(4-chlorophenyl)cyclohexanone has a molecular weight of 208.68 g/mol [3]. The target compound's increased mass and heteroatom count (C12H13ClO2) can contribute to enhanced binding affinity and selectivity when incorporated into bioactive molecules [2].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Potential for Enantioselective Synthesis via Ketoreductase Enzymes

The ketone group in 4-(4-chlorophenyl)-4-hydroxycyclohexanone can serve as a substrate for ketoreductase (KRED) enzymes, enabling the asymmetric reduction to yield enantiomerically enriched 1,4-diols . This biocatalytic approach offers high enantiomeric excess (ee) and mild reaction conditions . In a related study, a two-step enzymatic asymmetric reduction of 4-hydroxy-2,2,6-trimethylcyclohexanone demonstrated the feasibility of this approach for producing chiral building blocks . While 4-(4-chlorophenyl)cyclohexanone could also undergo KRED-mediated reduction, the presence of the additional hydroxyl group in the target compound introduces a stereocenter that can influence the enzyme's selectivity and the stereochemical outcome of subsequent transformations [1].

Biocatalysis Chiral Chemistry Green Chemistry

Availability of Analytical Standards and Characterization Data

Reputable chemical suppliers provide 4-(4-chlorophenyl)-4-hydroxycyclohexanone with analytical characterization data, including NMR, mass spectrometry, and HPLC purity analysis . For instance, vendors like Toronto Research Chemicals (TRC) list this compound (Catalog No. C379535) as available with supporting analytical documentation . In contrast, some related analogs may only be available from specialized custom synthesis providers without readily accessible analytical data [1]. The availability of comprehensive characterization data facilitates method development and ensures reproducibility in research applications .

Analytical Chemistry Quality Control Method Development

Strategic Applications of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (36716-71-9) in Scientific Research and Industrial Synthesis


Medicinal Chemistry: Synthesis of Diverse Compound Libraries via Orthogonal Functionalization

4-(4-Chlorophenyl)-4-hydroxycyclohexanone serves as an ideal scaffold for generating diverse compound libraries due to its two orthogonal reactive handles—the ketone and the tertiary alcohol [1]. The ketone group can undergo reductive amination to introduce amine functionalities, while the alcohol can be acylated, alkylated, or converted to a leaving group for nucleophilic substitution or elimination [1]. This dual reactivity enables the rapid synthesis of structurally varied analogs for structure-activity relationship (SAR) studies in drug discovery programs [1].

Organic Synthesis: Key Intermediate for the Preparation of 4-Arylcyclohexylamine Derivatives

The compound is a valuable precursor for 4-arylcyclohexylamine derivatives, which are of interest in neuropharmacology [1]. The ketone group can be converted to an amine via reductive amination or oxime formation followed by reduction, while the chlorophenyl group can participate in cross-coupling reactions to introduce additional diversity . This route offers a streamlined approach to accessing a class of compounds that are otherwise challenging to synthesize .

Process Chemistry: Optimization of Synthetic Routes for Scale-Up

The well-defined structure and stability of 4-(4-chlorophenyl)-4-hydroxycyclohexanone under controlled conditions make it a reliable building block for process development and scale-up [1]. Its availability from multiple suppliers with consistent quality (e.g., purity ≥97% from Leyan ) ensures reproducibility in large-scale syntheses [1]. The compound's dual functionality also allows for convergent synthetic strategies, potentially reducing the number of steps and improving overall yield in the preparation of complex target molecules [1].

Biocatalysis: Substrate for Enantioselective Reduction and Derivatization

The ketone moiety in 4-(4-chlorophenyl)-4-hydroxycyclohexanone is a suitable substrate for ketoreductase (KRED) enzymes, enabling the production of enantiomerically enriched 1,4-diols under mild, environmentally friendly conditions [1]. This biocatalytic approach can be integrated into synthetic routes to access chiral building blocks for pharmaceutical applications [1].

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